![molecular formula C11H8BrNO B1346772 4-(2-Bromophenoxy)pyridine CAS No. 33399-23-4](/img/structure/B1346772.png)
4-(2-Bromophenoxy)pyridine
Overview
Description
4-(2-Bromophenoxy)pyridine (4-BPP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C7H6BrNO. 4-BPP has been used in the synthesis of various compounds and in the synthesis of pharmaceuticals, as well as in the study of biological processes.
Scientific Research Applications
Proteomics Research
“4-(2-Bromophenoxy)pyridine” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Organic Synthesis
This compound serves as a starting material for the synthesis of other compounds. It can be used in various organic reactions, including nucleophilic substitution reactions, to create new compounds with potential biological activity.
Medicinal Chemistry
In the field of medicinal chemistry, “4-(2-Bromophenoxy)pyridine” can be used as a building block to synthesize drugs. Its unique structure could be leveraged to design and develop new therapeutic agents.
Pesticide and Fungicide Manufacturing
The compound has potential applications as a pesticide and fungicide. It could be used to control pests and fungi in agriculture, contributing to crop protection and food security.
Analytical Chemistry
“4-(2-Bromophenoxy)pyridine” can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible spectroscopy (UV-Vis). These techniques allow for the identification and quantification of this compound in mixtures.
Toxicity Studies
Toxicity studies of “4-(2-Bromophenoxy)pyridine” can be conducted in different animal models. These studies are crucial for assessing the safety of this compound, especially if it is to be used in medicinal chemistry or agriculture.
properties
IUPAC Name |
4-(2-bromophenoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSHVVIBUCHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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